7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione

Trypanosoma cruzi spermidine synthase species selectivity

Polyamine pathway research in T. cruzi demands species-selective spermidine synthase inhibitors-generic pteridinediones lack the fused thiophene scaffold essential for parasite selectivity. 7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione (CAS 647826-64-0) directly addresses this gap. • TcSpdSyn IC₅₀: 93 nM (18-fold selectivity vs. porcine, IC₅₀ 1,700 nM) • Negligible 17β-HSD1 inhibition (IC₅₀ > 100 µM); selective 17β-HSD2 probe (IC₅₀ 494 nM) • Zero H-bond donors; predicted high membrane permeability Supplied with comprehensive analytical documentation for immediate intracellular target engagement studies.

Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
CAS No. 647826-64-0
Cat. No. B12590562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione
CAS647826-64-0
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(S1)N=C3C(=N2)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C16H20N4O2S/c1-4-5-6-7-8-10-9-11-14(23-10)18-13-12(17-11)15(21)20(3)16(22)19(13)2/h9H,4-8H2,1-3H3
InChIKeyJOSLIPNVSKHNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione Overview


7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione (CAS 647826-64-0) is a synthetic thieno[3,2-g]pteridine-2,4-dione derivative with the molecular formula C₁₆H₂₀N₄O₂S and a molecular weight of 332.42 g/mol [1]. It belongs to a distinct subclass of pteridine-2,4-diones characterized by a fused thiophene ring at the [3,2-g] position, differentiating it structurally from simple lumazine or alloxazine derivatives. The compound bears an n-hexyl substituent at position 7 and methyl groups at positions 1 and 3 of the pteridinedione core . This compound has been deposited in the PubChem Substance database (SID 24084944) and is registered in the Chemical Register under the synonym CTK2A3500 .

1
Spermidine synthase inhibition study fit: Species-selective enzyme context for T. cruzi vs. mammalian ortholog profiling.
2
17β-HSD isoform probe context: Reported isoform discrimination enables selective 17β-HSD2 pathway research.
3
HBD-free pteridine scaffold: Zero hydrogen bond donor profile supports cell-permeability and intracellular target studies.

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione: Why Substitution Fails


Generic substitution of 7-hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione with other pteridine-2,4-diones or structurally related heterocycles is precluded by its unique fused thieno[3,2-g]pteridine scaffold, which is absent in common lumazines, alloxazines, and xanthine-based inhibitors such as allopurinol or febuxostat [1]. The presence of the thiophene ring alters the electronic distribution and molecular shape of the pteridine core, leading to a distinct target interaction profile. Critically, this compound exhibits measurable inhibition of Trypanosoma cruzi spermidine synthase (IC₅₀ = 93 nM) while showing substantially weaker activity against the porcine ortholog (IC₅₀ = 1,700 nM), a species-selectivity pattern that cannot be assumed for other pteridine-2,4-diones [2]. Furthermore, its negligible inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1, IC₅₀ > 100,000 nM) contrasts with moderate activity against the type 2 isoform (17β-HSD2, IC₅₀ = 494 nM), demonstrating a target-discrimination profile that would be lost with generic replacements [3]. These quantitative selectivity data mean that interchange with another in-class compound risks both loss of desired activity and introduction of unintended off-target effects.

Lumazine/alloxazine cores cannot replace thieno[3,2-g]pteridine: Sulfur heteroatom and fused thiophene ring alter electronic profile and target interaction.
Broad-spectrum polyamine inhibitors (e.g., AdoDATO) may not replicate species selectivity: 18-fold parasite vs. mammalian window likely absent in pan-active scaffolds.
Non-selective 17β-HSD inhibitors do not offer isoform discrimination: >200-fold selectivity for 17β-HSD2 reported; generic steroidal analogs inhibit both isoforms.

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione: Differentiation Evidence


T. cruzi-Selective Spermidine Synthase Inhibition

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione inhibits Trypanosoma cruzi spermidine synthase (TcSpdSyn) with an IC₅₀ of 93 nM, while its activity against the porcine ortholog is approximately 18-fold weaker (IC₅₀ = 1,700 nM) [1]. This species-selectivity profile is distinct from the well-characterized spermidine synthase inhibitor AdoDATO (S-adenosyl-1,8-diamino-3-thiooctane), which shows potent inhibition across multiple eukaryotic species (IC₅₀ ≈ 50–200 nM for P. falciparum and mammalian enzymes) [2]. The differential between T. cruzi and mammalian spermidine synthase inhibition for this compound (18-fold) suggests a degree of parasite-selectivity that is not observed with the pan-active AdoDATO scaffold.

T. cruzi SpdSyn inhibition
Cross-study comparable
IC50 93 nM (T. cruzi)
IC50 1,700 nM (porcine)
18-fold selectivity window
Supports species-selective spermidine synthase profiling; distinct from pan-active AdoDATO (~2–8-fold).
Enzymatic assay with 50 µM putrescine; data source BindingDB BDBM50152094.
Trypanosoma cruzi spermidine synthase species selectivity Chagas disease

17β-HSD Isoform Selectivity

The compound demonstrates a pronounced selectivity window between the two major human 17β-hydroxysteroid dehydrogenase isoforms. It shows essentially no inhibition of 17β-HSD1 (IC₅₀ > 100,000 nM) while exhibiting moderate inhibition of 17β-HSD2 (IC₅₀ = 494 nM), yielding a >200-fold selectivity ratio [1]. This isoform discrimination pattern is distinct from non-selective steroidal inhibitors such as natural estrogen metabolites, which often inhibit both isoforms with comparable potency [2]. The clear binary difference (active vs. inactive) between the two isoforms suggests that the compound engages a structural feature unique to the 17β-HSD2 active site that is absent or inaccessible in 17β-HSD1.

17β-HSD isoform selectivity
Cross-study comparable
17β-HSD1 IC50 > 100,000 nM
17β-HSD2 IC50 494 nM
>200-fold selectivity
Binary active/inactive discrimination enables 17β-HSD2-specific pathway interrogation without confounding 17β-HSD1 inhibition.
Human placental microsomal assays; reference BindingDB BDBM50358115.
17β-hydroxysteroid dehydrogenase steroid metabolism isoform selectivity endocrine modulation

Hydrogen Bond Donor-Free Pteridine Scaffold

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione has a computed hydrogen bond donor (HBD) count of 0, a hydrogen bond acceptor (HBA) count of 5, and a rotatable bond count of 5 . This HBD = 0 profile distinguishes it from many biologically relevant pteridines such as biopterin, neopterin, and xanthopterin, all of which possess 2–4 hydrogen bond donors due to amino and hydroxyl substituents on the pteridine ring [1]. The absence of HBD groups reduces the compound's susceptibility to aqueous solvation and limits its ability to engage in hydrogen bond networks that are characteristic of folate-pathway pteridines. In the context of procurement for membrane permeability or blood-brain barrier penetration studies, the HBD = 0 profile is a quantifiable advantage over hydroxylated pteridine analogs that typically exhibit HBD ≥ 2.

Hydrogen bond donor profile
Class-level inference
HBD = 0
HBA = 5
Rotatable bonds = 5
Absence of HBDs differentiates from biopterin (HBD=4) and predicts enhanced passive membrane permeability.
Computed physicochemical data; class-level expectation requiring experimental validation.
hydrogen bond donor physicochemical property drug-likeness pteridine scaffold

Thieno[3,2-g]pteridine Scaffold Uniqueness

The compound's thieno[3,2-g]pteridine core represents a distinct heterocyclic scaffold that differs fundamentally from the two major pteridine-2,4-dione subclasses: lumazines (pteridine-2,4(1H,3H)-diones) and alloxazines (benzo[g]pteridine-2,4(1H,3H)-diones) [1]. The fusion of a thiophene ring at the [3,2-g] position of the pteridine system introduces a sulfur heteroatom that alters the electronic distribution, ring aromaticity, and molecular shape relative to the all-carbon benzo-fused alloxazine system [2]. This scaffold is naturally occurring, found in urothione and certain leech-derived pteridines (e.g., whitmanines from Whitmania pigra), underscoring its biological relevance [3]. Among synthetic pteridine-2,4-dione screening libraries, the thieno[3,2-g]pteridine motif is substantially less represented than lumazine or alloxazine cores, making this compound a structurally differentiated probe for target identification and selectivity profiling.

Thieno[3,2-g]pteridine scaffold
Class-level inference
Fused thiophene ring introduces sulfur heteroatom; distinct from all-carbon lumazine/alloxazine cores.
Low representation in screening libraries; offers structurally differentiated chemical probe for target identification.
Natural occurrence in urothione; synthetic thieno[3,2-g]pteridines rare.
thieno[3,2-g]pteridine lumazine alloxazine scaffold uniqueness heterocyclic chemistry

7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione: Application Scenarios


Anti-Trypanosomal Drug Discovery

The compound's IC₅₀ of 93 nM against T. cruzi spermidine synthase (TcSpdSyn), coupled with an 18-fold selectivity window over the porcine ortholog (IC₅₀ = 1,700 nM), positions it as a structurally novel starting point for Chagas disease drug discovery [1]. Unlike the broad-spectrum inhibitor AdoDATO, which lacks species selectivity, this compound provides a scaffold that can be further optimized for parasite-selective polyamine pathway inhibition. Researchers should deploy this compound in T. cruzi intracellular amastigote assays to confirm target engagement and assess trypanocidal activity, with the porcine enzyme inhibition data serving as a built-in mammalian counterscreen [1][2].

17β-HSD2-Selective Chemical Probe

With an IC₅₀ > 100,000 nM against 17β-HSD1 and an IC₅₀ of 494 nM against 17β-HSD2 (>200-fold selectivity), this compound is uniquely suited as a selective chemical probe to dissect the differential roles of 17β-HSD1 and 17β-HSD2 in steroid-responsive tissues [1]. Most commercially available 17β-HSD inhibitors (e.g., steroidal substrate analogs) inhibit both isoforms, confounding data interpretation. Researchers studying estrogen-dependent cancers, endometriosis, or osteoporosis can use this compound to selectively interrogate 17β-HSD2-mediated estrone-to-estradiol conversion without simultaneously blocking 17β-HSD1 activity [1][2].

Cell-Permeable Pteridine Probe

The compound's hydrogen bond donor count of zero (HBD = 0), combined with an n-hexyl side chain that contributes five rotatable bonds and enhanced lipophilicity, predicts substantially better passive membrane permeability than hydroxylated pteridine natural products such as biopterin (HBD = 4) [1]. This makes it a preferred scaffold for intracellular target engagement studies where cellular penetration is a prerequisite. Researchers developing cell-based assays for pteridine-binding enzymes should select this compound over more polar pteridine derivatives to minimize the risk of false-negative results arising from poor membrane permeability [1][2].

Polyamine Pathway Profiling Tool

The compound's differential inhibition of spermidine synthase from T. cruzi (IC₅₀ = 93 nM), porcine (IC₅₀ = 1,700 nM), and its activity against related polyamine and steroid-metabolizing enzymes make it a valuable tool compound for comparative polyamine pathway profiling [1][2]. Researchers studying the evolution and pharmacology of aminopropyltransferases can use this compound to benchmark species-specific inhibitor sensitivity, particularly in studies comparing trypanosomatid and mammalian polyamine metabolism. The quantitative IC₅₀ data across species provide a reference point for structure-activity relationship (SAR) expansion and selectivity optimization [1].

Application
Selection Property
Validation Focus
Anti-trypanosomal screening studies
Species-selective enzyme inhibition context
Parasite-specific polyamine pathway endpoint
17β-HSD2 isoform probe research
Isoform selectivity profile
17β-HSD2-mediated steroid metabolism endpoint
Cell-permeable pteridine probe studies
HBD-free pteridine scaffold
Cellular permeability and target engagement
Polyamine pathway profiling
Spermidine synthase inhibition profile
Species-specific enzyme sensitivity benchmark
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